molecular formula C9H11N3O2S B12165320 Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- CAS No. 1489265-31-7

Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-

Cat. No.: B12165320
CAS No.: 1489265-31-7
M. Wt: 225.27 g/mol
InChI Key: FJQYXPHDGKUTQE-VZUCSPMQSA-N
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Description

Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- is a thiosemicarbazone derivative synthesized by condensing thiosemicarbazide with 4-hydroxy-3-methoxybenzaldehyde (a vanillin derivative) under acidic conditions, typically using hydrochloric acid or glacial acetic acid as a catalyst in ethanol . The compound features a benzylidene core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively, attached to a thiosemicarbazide backbone (-NH-C(=S)-NH₂). This structure is confirmed via spectral methods (e.g., IR, NMR) and crystallographic analysis in related compounds . The thioamide group (C=S) distinguishes it from semicarbazones (C=O), influencing its electronic properties and biological interactions .

Properties

CAS No.

1489265-31-7

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S/c1-14-8-4-6(2-3-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5+

InChI Key

FJQYXPHDGKUTQE-VZUCSPMQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)O

Origin of Product

United States

Preparation Methods

Condensation of Thiosemicarbazide with 4-Hydroxy-3-Methoxybenzaldehyde

The primary method for synthesizing this compound involves the acid-catalyzed condensation of thiosemicarbazide with 4-hydroxy-3-methoxybenzaldehyde (vanillin). In a representative procedure, thiosemicarbazide (0.91 g, 0.01 mol) and vanillin (1.52 g, 0.01 mol) are dissolved in ethanol (50 mL each) and heated under reflux for 3 hours in the presence of glacial acetic acid (4–5 drops). The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield a pale-yellow crystalline product with a 64% yield.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine group in thiosemicarbazide on the carbonyl carbon of vanillin, followed by dehydration to form the Schiff base (azomethine linkage). The acidic medium facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and driving the reaction toward imine formation.

Alternative Synthesis Using Modified Benzaldehyde Derivatives

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Ethanol is the solvent of choice due to its ability to dissolve both reactants and facilitate reversible dehydration. Glacial acetic acid (2–5 mol%) is typically added to protonate the carbonyl group, though sulfuric acid has also been reported in analogous thiosemicarbazide syntheses. Polar aprotic solvents like dimethylformamide (DMF) are less effective, often resulting in side reactions or lower yields.

Temperature and Time Dependence

Reflux temperatures (78–85°C) are critical for achieving complete conversion. Shorter reaction times (<2 hours) lead to incomplete imine formation, while prolonged heating (>6 hours) may degrade the product. For vanillin-based reactions, a 3-hour reflux period balances yield and purity.

Stoichiometric Ratios

A 1:1 molar ratio of aldehyde to thiosemicarbazide is standard. Excess aldehyde (1.2 equivalents) marginally improves yields (68–70%) but complicates purification due to unreacted starting material.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

  • N–H Stretch : 3423 cm⁻¹ (thiosemicarbazide NH2).

  • C=N Stretch : 1598 cm⁻¹ (azomethine linkage).

  • C=S Stretch : 687 cm⁻¹.

¹H NMR (DMSO-d₆) :

  • δ 11.76 ppm (s, 1H, NH of thiosemicarbazide).

  • δ 7.93 ppm (s, 1H, benzylidene CH).

  • δ 3.91 ppm (s, 3H, OCH3).

Electronic Spectroscopy :
A strong absorption band near 320 nm (π→π* transition of the conjugated Schiff base) confirms successful condensation.

Comparative Analysis of Synthetic Methods

ParameterVanillin-Based SynthesisChlorinated Vanillin Synthesis
Reactants Vanillin, thiosemicarbazide3-Chloro-vanillin, thiosemicarbazide
Solvent EthanolEthanol
Catalyst Glacial acetic acidGlacial acetic acid
Reflux Time 3 hours4–8 hours
Yield 64%58–62%
Purity (HPLC) >95%90–92%

The vanillin-based method offers higher yields and purity, making it preferable for large-scale synthesis. However, chlorinated derivatives may exhibit enhanced biological activity, justifying their use despite lower efficiency.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like unreacted thiosemicarbazide or dimeric species may arise. Recrystallization from ethanol or methanol effectively removes these impurities, as evidenced by HPLC purity >95%.

Moisture Sensitivity

The hygroscopic nature of thiosemicarbazide necessitates anhydrous conditions. Storage in desiccators with silica gel minimizes hydrolysis during synthesis.

Industrial-Scale Considerations

Pilot-scale trials (100 g batches) have demonstrated the feasibility of the vanillin-based route, with yields consistent at 60–65%. Continuous flow reactors may further enhance efficiency by reducing reaction times to 1–2 hours through improved heat transfer .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves a stepwise condensation process:

  • Nucleophilic Attack : The thiosemicarbazide’s NH₂ group reacts with the aldehyde’s carbonyl group.

  • Elimination : Water is removed, forming an intermediate imine.

  • Tautomerization : The imine rearranges to form the stable thiosemicarbazone structure .

FTIR Spectroscopy

Functional GroupAbsorption (cm⁻¹)Key Observations
C=N (azomethine)1650–1519Formation of C=N bond
C=S1296–1221Presence of thiosemicarbazide group
NH₂/N–H3403, 3150Stretching vibrations

NMR Spectroscopy

Proton TypeChemical Shift (δ, ppm)Multiplicity
Azomethine (C=N–H)8.01–10.28Singlet
NH₂/N–H9.15–11.69Singlet
Aromatic protons6.95–7.44Multiplet

Metal Complexation

The compound acts as a ligand in forming transition metal complexes. For example:

  • Copper(II) Complex : Refluxing with CuCl₂·6H₂O in dioxane yields brown complexes .

  • Nickel(II) Complex : Requires pH adjustment (NaOH) during reflux for 5 hours .

Antimicrobial Activity

Derivatives exhibit broad-spectrum antibacterial activity , with minimum inhibitory concentrations comparable to ampicillin .

Structural Influences

  • Substituent Effects : Methoxy and hydroxy groups enhance solubility and biological interactions .

  • Stability : The thiosemicarbazide moiety contributes to thermal stability during condensation .

This synthesis and reactivity profile highlights the compound’s versatility in organic and coordination chemistry, supported by robust analytical data from diverse studies.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that thiosemicarbazide derivatives exhibit potent antimicrobial properties. The compound 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study reported the synthesis of several thiosemicarbazide derivatives and their antibacterial activity. The results indicated that compounds with hydrophilic substituents showed enhanced activity against Gram-negative bacteria due to better penetration through porin channels in the bacterial cell wall .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(4-hydroxy-3-methoxybenzylidene)-3-thio-E. coli0.1 mg/ml
Other derivativesS. aureus0.1 mg/ml

Anticancer Properties

Thiosemicarbazides are also being investigated for their anticancer potential. Research has shown that these compounds can interfere with critical biochemical processes in cancer cells, making them viable candidates for further development as anticancer agents.

Case Study: Antitumor Activity

In vitro studies have shown that certain thiosemicarbazone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The IC50 values for these compounds were found to be comparable to established chemotherapeutic agents .

CompoundCancer Cell LineIC50 Value
Thiosemicarbazide Derivative AMCF-710 µM
Thiosemicarbazide Derivative BMCF-715 µM

Antitubercular Activity

The antitubercular properties of thiosemicarbazides have been a focal point in the search for new treatments against Mycobacterium tuberculosis . Some derivatives have shown promising results in inhibiting the growth of this pathogen.

Case Study: Antitubercular Screening

In a study focusing on the antitubercular activity of various thiosemicarbazide derivatives, it was found that specific compounds displayed MIC values as low as 6.25 µg/ml against M. tuberculosis H37Rv, indicating strong potential for therapeutic application .

CompoundMycobacterium tuberculosisMIC Value
Thiosemicarbazide Derivative CH37Rv6.25 µg/ml
Thiosemicarbazide Derivative DH37Rv12 µg/ml

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents on Benzylidene Ring Functional Group (X) Biological/Physical Properties Reference
Target Compound 4-OH, 3-OCH₃ -NH-C(=S)-NH₂ Semiconducting properties (under study)
(E)-1-(4-Methoxybenzylidene)semicarbazide 4-OCH₃ -NH-C(=O)-NH₂ Crystallographic data reported
4-Hydroxybenzaldehyde thiosemicarbazone 4-OH -NH-C(=S)-NH₂ Antioxidant potential
Chalconesemicarbazones (e.g., Compound 18) 2,4-diOH, 2-OH -NH-C(=S)-NH-Ar High reducing power
N-(2-Hydroxy-3-methoxy-5-methylbenzylidene)thiosemicarbazide 2-OH, 3-OCH₃, 5-CH₃ -NH-C(=S)-NH₂ Enhanced electrical conductivity

Key Observations:

  • Substituent Effects : The presence of hydroxyl and methoxy groups enhances electron-donating capacity, stabilizing charge-transfer interactions in semiconducting materials . For example, replacing the methoxy group (as in the target compound) with a methyl group (5-CH₃ in ) reduces planarity, affecting conductivity.
  • Thioamide vs. For instance, (E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide (C=O analogue) forms distinct hydrogen-bonded dimers , while the thio variant may engage in S···H interactions .

Crystallographic and Physicochemical Data

Table 4: Crystallographic Parameters

Compound Space Group Hydrogen Bonding Patterns Refinement Program Reference
Target Compound (Hypothetical) P2₁/c O-H···S, N-H···O (predicted) SHELXL-2018
(E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide Pna2₁ O-H···O, N-H···O (R₂₂(8) motifs) SHELX-97
N-(2-Hydroxy-3-methoxy-5-methylbenzylidene)thiosemicarbazide P-1 S···H interactions (2.5–2.7 Å) WinGX

Key Observations:

  • The target compound’s predicted S···H interactions (2.5–3.0 Å) differ from O···H bonds in semicarbazones, affecting crystal stability .
  • Software like SHELX and WinGX are critical for resolving conformational diversity in thiosemicarbazones .

Biological Activity

Semicarbazide derivatives, particularly 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-, have garnered attention in recent research due to their diverse biological activities. This compound combines structural features of semicarbazide with a benzylidene moiety, characterized by a thio group and methoxy substituent, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- is C9H11N3O2SC_9H_{11}N_3O_2S, with a molecular weight of 225.29 g/mol. The presence of hydroxy and methoxy groups on the aromatic ring is believed to influence its biological activity by improving solubility and interaction with biological targets .

Antimicrobial Activity

Research indicates that semicarbazide derivatives exhibit significant antimicrobial properties. A study focusing on various thiosemicarbazone derivatives, including those structurally related to 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-, demonstrated promising antibacterial effects against several pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably lower compared to standard antibiotics .

Table 1: Antibacterial Activity of Semicarbazide Derivatives

Compound NameMIC (µg/mL)Target Bacteria
1-(4-hydroxy-3-methoxybenzylidene)-3-thio-15S. aureus
Thiosemicarbazone A20E. coli
Thiosemicarbazone B10P. aeruginosa

The structural modifications, such as the introduction of hydrophilic groups, are crucial for enhancing the permeability of these compounds through bacterial cell walls, thereby increasing their efficacy against gram-negative bacteria .

Anticancer Activity

In addition to antibacterial properties, semicarbazide derivatives have shown potential anticancer effects. Some studies have indicated that compounds similar to 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- can inhibit the growth of various cancer cell lines. For instance, certain thiosemicarbazones have been reported to interfere with vital biochemical processes such as deoxyribonucleotide synthesis and cell wall biosynthesis, contributing to their anticancer activity .

The biological activity of 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules like proteins and nucleic acids. This interaction can disrupt critical cellular functions, leading to cell death in pathogenic microorganisms and cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various hydroxyl semicarbazone derivatives, including those related to thiosemicarbazones. The study highlighted the significant antibacterial activity against multiple strains and emphasized the importance of hydrophilicity in enhancing bioactivity . Another investigation focused on the synthesis of metal complexes derived from thiosemicarbazones, revealing enhanced antimicrobial potency compared to their parent ligands .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing semicarbazide derivatives such as 1-(4-hydroxy-3-methoxybenzylidene)-3-thiosemicarbazide?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with thiosemicarbazide. A common procedure involves refluxing equimolar quantities of vanillin and thiosemicarbazide in ethanol with hydrochloric acid as a catalyst for 5–7 hours . Sodium acetate may also be used to adjust pH and facilitate precipitation. Crystallization is achieved through slow evaporation of the solvent. Yield optimization requires careful control of stoichiometry, pH (ideally 4–5), and reaction temperature .

Q. How can hydrogen bonding patterns in this compound be systematically analyzed to predict crystal packing behavior?

  • Methodological Answer : Hydrogen bonding networks are analyzed using graph-set notation (e.g., R²₂(8) motifs) to categorize donor-acceptor interactions. X-ray crystallography data, combined with software like Mercury (CCDC), enables visualization of intermolecular interactions. For example, the thioamide (N–H···S) and phenolic (O–H···O) groups often form extended chains or sheets, influencing crystallographic symmetry and thermal stability . Experimental data should be cross-validated with density functional theory (DFT) calculations to assess bond angles and energies .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this semicarbazide derivative?

  • Methodological Answer :

  • FTIR : Confirm the presence of C=S (∼1,250–1,050 cm⁻¹), N–H (∼3,300 cm⁻¹), and phenolic O–H (∼3,400 cm⁻¹) stretches.
  • NMR : ¹H NMR signals for the methoxy group (δ 3.8–4.0 ppm) and imine proton (δ 8.2–8.5 ppm) are diagnostic.
  • UV-Vis : π→π* transitions in the benzylidene moiety (∼300–350 nm) and n→π* transitions (∼400 nm) indicate conjugation .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). To resolve this:

Perform variable-temperature NMR to detect tautomeric equilibria.

Compare X-ray diffraction data (e.g., bond lengths and angles) with DFT-optimized geometries. For instance, the thione (C=S) form in crystals may differ from the thiol (C–S–H) form observed spectroscopically .

Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state conformation .

Q. What computational strategies are effective in predicting the semiconducting properties of this compound?

  • Methodological Answer :

  • Bandgap Calculation : Employ DFT (e.g., B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps. Experimental conductivity measurements (∼10⁻⁵ S/cm) align with theoretical predictions for π-conjugated systems .
  • Charge Transfer Analysis : Use Marcus theory to model electron mobility, incorporating crystallographic packing parameters (e.g., slip-stacked vs. herringbone arrangements) .

Q. How can SHELX and ORTEP-III be utilized to address challenges in refining the crystal structure of this compound?

  • Methodological Answer :

  • SHELXL : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For disordered methoxy groups, apply constraints (e.g., DFIX) to maintain geometry .
  • ORTEP-III : Visualize thermal ellipsoids to identify unresolved disorder or twinning. For high-resolution data, use the WinGX suite to merge equivalent reflections and apply extinction corrections .

Q. What experimental design considerations are critical for studying semicarbazide bioaccumulation in environmental samples?

  • Methodological Answer :

  • Sampling : Collect filter-feeding shellfish (e.g., mussels) from aquaculture zones to assess bioaccumulation factors (BAFs). Use UPLC–MS/MS with a detection limit of ∼0.5 µg/kg .
  • Control Variables : Monitor pH (4–13 range) and temperature, as alkaline conditions promote semicarbazide formation from precursors like nitrofurazone .

Data Contradiction Analysis

Q. Why do bioaccumulation studies report semicarbazide in shellfish but not in sediments?

  • Methodological Answer : Semicarbazide’s polarity and solubility in water (log P ∼−1.2) limit sediment adsorption. Instead, it accumulates in biotic matrices via dietary uptake (e.g., microalgae → shellfish). Laboratory studies underestimate BAFs due to simplified exposure pathways compared to field conditions .

Software and Tools

  • Structural Refinement : SHELXL , WinGX
  • Hydrogen Bond Analysis : Mercury (CCDC)
  • Computational Modeling : Gaussian 16 (DFT), CrystalExplorer (Hirshfeld surfaces)

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